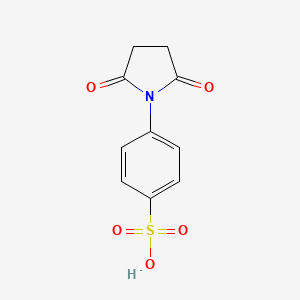

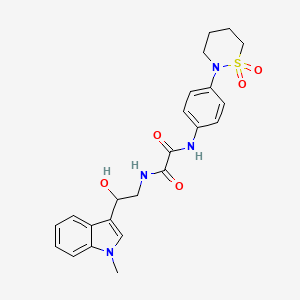

![molecular formula C23H21N3O3S B2552488 N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207032-87-8](/img/structure/B2552488.png)

N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a chemical entity that has been studied for its potential as an adenosine A3 receptor antagonist. The presence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, as explored in the first paper, suggests that the compound may share similar pharmacological properties, such as high potency and selectivity within the adenosine receptor family .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, the first paper discusses the synthesis of related compounds with methoxyaryl substitutions on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, which is composed of two approximately planar parts connected at the C(9) atom . This structural information, including the intramolecular hydrogen bond contributing to the planarity of the molecule, could be relevant when analyzing the molecular structure of this compound, as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the first paper's discussion on the influence of methoxyphenyl substitution patterns could imply that the compound may undergo similar reactions as those studied for the N-(2,6-diarylpyrimidin-4-yl)acetamide derivatives, such as binding interactions with the A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the papers. However, the first paper's findings on ligands with excellent potency and selectivity profiles suggest that the compound may also possess distinct physical and chemical properties that confer high affinity and specificity to the A3 adenosine receptor . The second paper's structural analysis could also hint at the compound's stability and solid-state interactions .

科学的研究の応用

Radiopharmaceutical Development

A study by (Dollé et al., 2008) described the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa). This includes the development of compounds designed for in vivo imaging using positron emission tomography, indicating its application in radiopharmaceutical research.

Crystal Structure Analysis

Research by (Park et al., 1995) explored the crystal structure of a compound within this chemical class, revealing insights into its conformation and stability. This study contributes to the understanding of the molecular structure of similar compounds.

Heterocyclic Compound Synthesis

Banfield et al. (1987) investigated compounds derived from similar chemical structures, focusing on heterocyclic derivatives of guanidine. This study, detailed in (Banfield, Fallon, & Gatehouse, 1987), contributes to the broader understanding of pyrimidine derivatives in chemical synthesis.

Antimicrobial Activity

A study by (Kerru et al., 2019) presented the synthesis of new derivatives related to the chemical structure of interest, demonstrating significant antimicrobial activity against various bacterial strains. This highlights the potential application in developing new antimicrobial agents.

Antifungal Effectiveness

Research conducted by (Jafar et al., 2017) focused on synthesized derivatives and their antifungal properties, indicating potential applications in the development of antifungal agents.

Fluorescence Binding Study

Meng et al. (2012) explored the interaction of similar compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. This research, detailed in (Meng et al., 2012), has implications for understanding protein-ligand interactions.

Pharmacological Evaluation

Severina et al. (2020) investigated thioacetamide derivatives for their potential as anticonvulsants. This study, found in (Severina, Skupa, Voloshchuk, & Georgiyants, 2020), adds to the understanding of the pharmacological applications of pyrimidine derivatives.

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-4-9-19(15(2)10-14)25-20(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-5-7-17(29-3)8-6-16/h4-10,12-13H,11H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEYANIIJZWOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)